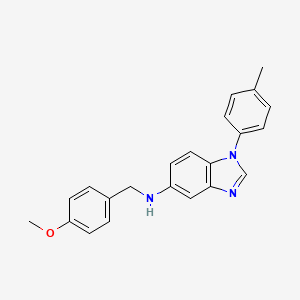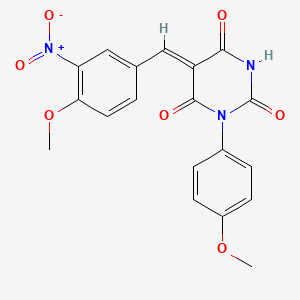
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea, also known as GW-501516 or Cardarine, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This leads to an increase in the expression of genes that are involved in lipid metabolism and energy expenditure. As a result, the body is able to burn more fat and produce more energy, which can lead to improvements in metabolic health and endurance performance.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea has been shown to have several biochemical and physiological effects in preclinical studies. It has been found to increase fatty acid oxidation in skeletal muscle, improve glucose tolerance, and reduce inflammation in the body. It has also been shown to improve endurance performance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea in lab experiments is its ability to activate PPARδ selectively. This allows researchers to study the specific effects of PPARδ activation on various physiological processes. However, one limitation of using this compound in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.
Direcciones Futuras
There are several future directions for research on N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea. One area of interest is its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes. Further research is needed to determine the safety and efficacy of this compound in human trials. Another area of interest is its potential use in improving cardiovascular health and endurance performance. Future studies should focus on the long-term effects of this compound on cardiovascular health and endurance performance in humans.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea involves the reaction of 3-chlorophenyl isocyanate with 2,3-dihydro-1H-inden-2-amine in the presence of a suitable solvent and catalyst. The reaction yields the desired product, which is then purified using standard procedures.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea has been extensively studied for its potential use in various research applications. It has shown promising results in preclinical studies as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. It has also been investigated for its potential use in improving cardiovascular health and endurance performance.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(2,3-dihydro-1H-inden-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-13-6-3-7-14(10-13)18-16(20)19-15-8-11-4-1-2-5-12(11)9-15/h1-7,10,15H,8-9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOOKAQJWBPRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N'-(2,3-dihydro-1H-inden-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-bromophenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4926758.png)

![2-fluoro-N-{[(2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B4926770.png)
![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4926772.png)
![2-[(4-bromobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4926781.png)
![[6-(acetyloxy)-1-(4-methoxyphenyl)-2-methyl-3-nitro-1H-indol-7-yl]methyl acetate](/img/structure/B4926786.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4926790.png)
![3-(methylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4926816.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydro-3-pyridinecarbonitrile](/img/structure/B4926830.png)

![1-[(2,4-dichloro-6-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4926845.png)


![1-{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}-2-(4-morpholinyl)-2-oxoethanone](/img/structure/B4926867.png)